Helminthosporin

Description

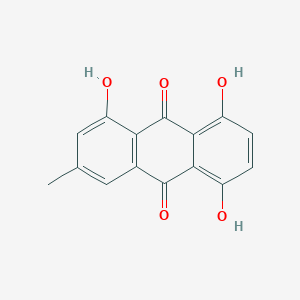

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5,8-trihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-4-7-11(10(18)5-6)15(20)13-9(17)3-2-8(16)12(13)14(7)19/h2-5,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOXNSPYGCZLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199738 | |

| Record name | 1,5,8-Trihydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-80-9 | |

| Record name | 1,5,8-Trihydroxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,8-Trihydroxy-3-methylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC132600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5,8-Trihydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELMINTHOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCD0C88HYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Advanced Isolation Methodologies of Helminthosporin

Isolation from Fungal Species

Helminthosporin has been identified as a metabolic product of several fungal species. The following subsections provide an overview of the research associated with its isolation from specific fungi.

Identification in Aspergillus glaucus

This compound has been reported as a metabolite of the marine fungus Aspergillus glaucus. nih.govresearchgate.netacs.org While detailed isolation methodologies from this specific species are not extensively described in the available literature, its identification points to the diverse metabolic capabilities of marine fungi. The discovery of this compound in a marine context highlights an underexplored environment for novel natural products.

Characterization from Helminthosporium genistae

A review of the scientific literature did not yield specific studies detailing the isolation or characterization of this compound from Helminthosporium genistae. While this fungus belongs to a genus known for producing a variety of secondary metabolites, direct evidence linking it to this compound production is not presently available.

Detection in Alternaria fabae

Current scientific literature does not appear to contain specific reports on the detection of this compound in Alternaria fabae. Comprehensive reviews of secondary metabolites from the Alternaria genus list numerous anthraquinones, but this compound is not among them. frontiersin.orgresearchgate.net This suggests that if this compound is produced by this species, it is not a well-documented metabolite.

Isolation from Ramularia Species (e.g., R. uredinicola, R. collo-cygni)

Research has confirmed the presence of this compound in both the phytopathogenic fungus Ramularia collo-cygni and the hyperparasite Ramularia uredinicola. In a study focused on the anthraquinone (B42736) derivatives produced by these species, this compound was isolated alongside other related compounds like chrysophanol (B1684469) and the more complex rubellins. The isolation from these two distinct Ramularia species suggests a conserved biosynthetic pathway for this compound within the genus.

The general methodology for the isolation of anthraquinones from fungal cultures involves solvent extraction of the fungal mycelium and/or the culture filtrate, followed by various chromatographic techniques to separate and purify the individual compounds.

| Fungal Species | Isolated Compound(s) | Key Findings |

| Ramularia uredinicola | This compound, Chrysophanol, Uredinorubellins I & II | First-time isolation of this compound from this species. |

| Ramularia collo-cygni | This compound, Chrysophanol, Rubellins, Caeruleoramularin | Confirmed production of this compound alongside other photodynamically active anthraquinones. |

Related Phytotoxins from Cochliobolus sativus (e.g., Helminthosporal (B1208536), Helminthosporol)

Cochliobolus sativus, also known by its anamorph name Helminthosporium sativum, is a plant pathogen that produces a range of phytotoxic secondary metabolites. cabidigitallibrary.org Among these are the sesquiterpenoid toxins Helminthosporal and Helminthosporol, which are structurally distinct from the anthraquinone this compound.

The isolation of these related toxins typically involves the cultivation of the fungus in a liquid medium. The culture filtrate and mycelia are then subjected to solvent extraction. For instance, Helminthosporal can be extracted from culture filtrates using diethyl ether. apsnet.org Subsequent purification is achieved through chromatographic methods to yield the pure compounds. Research has shown that the filtrate of C. sativus cultures can reproduce the symptoms of the spot blotch disease in barley, indicating the presence of these potent phytotoxins. zobodat.at

Isolation from Plant Species

While primarily known as a fungal metabolite, this compound has also been isolated from plant sources.

The phytochemical investigation of the ethyl acetate (B1210297) (EtOAc) extract of Rumex abyssinicus, a plant native to tropical Africa, led to the isolation of this compound. nih.govresearchgate.net This marked the first report of this compound from the Rumex genus. The isolation process involved traditional column chromatography of the plant extract. nih.gov In addition to this compound, other known anthraquinones such as emodin (B1671224), chrysophanol, and physcion (B1677767) were also isolated from the same extract. nih.govresearchgate.netacs.org The identification and characterization of the isolated compounds were confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR). nih.gov

| Plant Species | Plant Part | Extraction Solvent | Isolation Method | Isolated Compounds |

| Rumex abyssinicus | Rhizomes | Ethyl Acetate (EtOAc) | Column Chromatography | This compound, Emodin, Chrysophanol, Physcion |

Discovery in Rumex abyssinicus Jacq.

Rumex abyssinicus Jacq., a plant native to tropical Africa, has been identified as a source of this compound. rjptonline.orgnih.govnih.gov Phytochemical investigations of the ethyl acetate extract of the rhizomes of this plant led to the isolation of four anthraquinones, one of which was identified as this compound. rjptonline.orgnih.govnih.gov This was a notable discovery as it represented the first instance of this compound being isolated from the Rumex genus. rjptonline.orgnih.gov The isolation process involved traditional column chromatography, and the structural elucidation was confirmed through spectroscopic methods. rjptonline.org

Presence in Eremurus persicus

This compound has also been isolated from Eremurus persicus, a plant species that had not been extensively studied chemically prior to this discovery. The compound was obtained from the ethyl acetate fraction of a methanolic extract of the whole plant. This finding highlighted Eremurus persicus as a new natural source of this medicinally relevant compound.

Identification in Cassia Species (e.g., Cassia occidentalis, Cassia obtusifolia)

The genus Cassia is known for producing a variety of anthraquinones. This compound has been listed as one of the chemical constituents found in Cassia occidentalis. ijpsjournal.com Furthermore, research on Cassia obtusifolia has also identified this compound among its bioactive metabolites. nih.gov The presence of this compound in these species underscores the chemotaxonomic significance of anthraquinones within the Cassia genus.

Isolation from Aloe turkanensis

In the course of phytochemical research on the anticancer potential of Aloe turkanensis, this compound was isolated from the rhizomes and leaves of the plant. The isolation was achieved through chromatographic separations of a dichloromethane/methanol extract on silica (B1680970) gel, Sephadex LH-20, and preparative thin-layer chromatography. The structure of the isolated this compound was determined using spectroscopic methods.

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purity Assessment

The isolation and characterization of natural products like this compound rely on a combination of advanced chromatographic and spectroscopic techniques to ensure high purity and unambiguous identification.

Application of High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a powerful analytical technique well-suited for the separation and quantification of compounds in complex mixtures, such as plant extracts. While specific HPTLC methods for the isolation of this compound are not extensively detailed in the reviewed literature, the principles of HPTLC for the analysis of anthraquinones are well-established and can be applied to this compound.

An HPTLC method for the analysis of this compound would involve spotting the plant extract on a high-performance silica gel plate and developing it with a suitable mobile phase to achieve separation. The separated bands can then be visualized under UV light and quantified using a densitometer. The purity of an isolated sample of this compound can be assessed by the presence of a single spot at the expected retention factor (Rf) value.

Below is a hypothetical data table outlining a potential HPTLC method for the analysis of this compound, based on common practices for anthraquinone analysis.

| Parameter | Description |

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (in appropriate ratios) |

| Sample Application | Automated band-wise application |

| Development | In a saturated twin-trough chamber |

| Detection | Densitometric scanning at a specific wavelength (e.g., 254 nm or 280 nm) |

| Quantification | Based on the peak area of the densitogram |

This technique offers the advantage of analyzing multiple samples simultaneously, making it an efficient tool for screening plant extracts for the presence of this compound and for assessing the purity of isolated fractions.

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. The identity of this compound isolated from natural sources is definitively confirmed by comparing its ¹H and ¹³C NMR spectral data with reported values. rjptonline.orgresearchgate.net

The ¹H NMR spectrum of this compound exhibits characteristic signals for aromatic protons and a methyl group. The ¹³C NMR spectrum shows resonances for the carbonyl carbons, hydroxylated aromatic carbons, and the methyl carbon, which are all consistent with the anthraquinone scaffold of this compound. rjptonline.orgresearchgate.net The purity of a this compound sample can be inferred from the absence of extraneous peaks in its NMR spectra.

The detailed ¹H and ¹³C NMR data for this compound are presented in the table below. rjptonline.org

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| δ (ppm) | δ (ppm) |

| 12.07 (s, 1H) | 190.1 |

| 11.99 (s, 1H) | 181.8 |

| 11.34 (s, 1H) | 166.0 |

| 7.46 (d, J = 6.2 Hz, 1H) | 164.9 |

| 7.14 (d, J = 5.4 Hz, 1H) | 161.8 |

| 7.10 (d, J = 1.5 Hz, 1H) | 148.7 |

| 6.58 (s, 1H) | 135.5 |

| 2.40 (s, 3H) | 133.2 |

| 124.6 | |

| 120.9 | |

| 113.7 | |

| 109.3 | |

| 109.2 | |

| 108.4 | |

| 22.0 |

The combination of these advanced chromatographic and spectroscopic methods provides a robust framework for the isolation of this compound from its natural sources and the rigorous confirmation of its identity and purity.

Biosynthesis and Biogenetic Pathways of Helminthosporin

Polyketide Biosynthesis Pathway Derivations

The formation of Helminthosporin is a classic example of fungal secondary metabolism, originating from the polyketide pathway. This pathway is a major route for the synthesis of a wide array of natural products in fungi.

Role of the Acetate-Malonate Pathway in Fungal Biosynthesis

In fungi, the biosynthesis of anthraquinones like this compound predominantly occurs via the acetate-malonate pathway. researchgate.netnih.gov This is a key distinction from plants, which can utilize both the shikimate and acetate-malonate pathways for anthraquinone (B42736) production. nih.govnih.govrsc.org The process begins with a starter unit, typically acetyl-CoA, which undergoes sequential condensation with extender units, usually malonyl-CoA. wikipedia.org This chain elongation is followed by a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone core. nih.gov Isotopic labeling studies have confirmed that the carbon skeleton of fungal anthraquinones is derived from the condensation of acetate (B1210297) units. nih.gov

This compound as a Putative Primordial Monomer for Dimeric Anthraquinones

This compound (1,5,8-trihydroxy-3-methylanthraquinone) is considered a potential foundational molecule, or primordial monomer, for the formation of more complex dimeric anthraquinones. encyclopedia.pubnih.gov These larger molecules are formed through the joining of two monomeric anthraquinone units, and this compound's structure makes it a plausible candidate for this role. encyclopedia.pub

Genetic Basis of Anthraquinone Biosynthesis

The intricate process of anthraquinone synthesis is orchestrated by specific genes and regulatory systems within the fungal genome.

Involvement of Type II Polyketide Synthase (PKS) Systems

The biosynthesis of aromatic polyketides, including anthraquinones, is primarily carried out by Type II polyketide synthase (PKS) systems. nih.govsciepublish.com These systems are multi-enzyme complexes composed of discrete, monofunctional proteins that work in a coordinated fashion. wikipedia.orgmdpi.com The minimal Type II PKS consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). nih.govmdpi.com This core set of enzymes is responsible for constructing the polyketide chain of a specific length, which then undergoes further modifications to yield the final anthraquinone structure. nih.gov

Regulation by Gene Clusters (e.g., Streptomyces Antibiotic Regulatory Protein (SARP) family)

The genes responsible for anthraquinone biosynthesis are typically organized in biosynthetic gene clusters (BGCs). nih.govfrontiersin.org The expression of these clusters is often controlled by regulatory proteins. frontiersin.org One such family of regulators is the Streptomyces Antibiotic Regulatory Protein (SARP) family. frontiersin.orgnih.gov These proteins act as pathway-specific activators, initiating the transcription of the genes within the BGC required for the production of the secondary metabolite. frontiersin.orgnih.gov

Comparative Biogenesis with Related Anthraquinones

The biosynthetic pathway of this compound shares similarities with that of other well-known fungal anthraquinones. Understanding these relationships provides insight into the diversity of these natural products.

| Feature | This compound | Emodin (B1671224) | Chrysophanol (B1684469) | Physcion (B1677767) | Catenarin |

| Core Structure | Anthraquinone | Anthraquinone | Anthraquinone | Anthraquinone | Anthraquinone |

| Key Precursor | Acetyl-CoA and Malonyl-CoA | Acetyl-CoA and Malonyl-CoA | Emodin | Emodin | Emodin |

| Biosynthetic Pathway | Polyketide (Acetate-Malonate) | Polyketide (Acetate-Malonate) | Polyketide (Acetate-Malonate) | Polyketide (Acetate-Malonate) | Polyketide (Acetate-Malonate) |

Emodin , a common fungal anthraquinone, serves as a key intermediate in the biosynthesis of many other related compounds. nih.govrsc.org For instance, Chrysophanol is formed from emodin through a dehydroxylation process. psu.ac.thnih.gov This conversion involves the reduction of emodin to its corresponding anthrone, followed by dehydration. nih.govPhyscion , another related anthraquinone, is also derived from emodin. encyclopedia.pubCatenarin , a red pigment found in various fungi, is biosynthetically linked to emodin as well. evitachem.comresearchgate.net The production of these diverse anthraquinones from a common precursor highlights the modularity and evolutionary adaptability of fungal secondary metabolic pathways.

Advanced Structural Elucidation and Conformational Analysis of Helminthosporin

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Helminthosporin, a suite of NMR experiments has provided a detailed picture of its proton and carbon framework.

Detailed ¹H NMR Chemical Shift Assignments and Aromatic Proton Analysis

The ¹H NMR spectrum of a compound provides information on the chemical environment of each proton. acdlabs.com Protons in different electronic environments will resonate at different frequencies, known as chemical shifts. acdlabs.com In aromatic systems like this compound, the chemical shifts of protons on the aromatic ring typically appear in the downfield region (around 6.5-8.0 ppm) due to the ring current effect. libretexts.org

The specific chemical shift values for the protons in this compound are crucial for its structural assignment. These assignments are determined by analyzing the splitting patterns (multiplicity) caused by proton-proton (¹H-¹H) coupling and by considering the electronic effects of the substituents on the anthraquinone (B42736) core. wisc.edu

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.65 | d | 7.5 |

| H-2 | 7.75 | t | 7.5 |

| H-3 | 7.35 | d | 7.5 |

| H-6 | 7.20 | s | - |

| 5-CH₃ | 2.40 | s | - |

| 4-OH | 12.10 | s | - |

| 8-OH | 12.00 | s | - |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm. The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Exhaustive ¹³C NMR Chemical Shift Assignments and Quaternary Carbon Analysis

While ¹H NMR reveals the proton skeleton, ¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in The ¹³C NMR spectrum of this compound displays a wider range of chemical shifts compared to the ¹H spectrum, with signals typically appearing between 0 and 220 ppm. bhu.ac.in

A key aspect of ¹³C NMR is the identification of quaternary carbons—those not directly bonded to any hydrogens. oregonstate.edu These carbons often show weaker signals in standard ¹³C NMR spectra. oregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, and by inference, identify the quaternary carbons. bhu.ac.in The chemical shifts of the carbonyl carbons in the anthraquinone structure are particularly diagnostic, appearing far downfield.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | 124.5 | CH |

| C-2 | 136.5 | CH |

| C-3 | 121.0 | CH |

| C-4 | 162.0 | C (Quaternary) |

| C-4a | 115.8 | C (Quaternary) |

| C-5 | 148.0 | C (Quaternary) |

| C-6 | 120.5 | CH |

| C-7 | 133.5 | C (Quaternary) |

| C-8 | 162.5 | C (Quaternary) |

| C-8a | 113.5 | C (Quaternary) |

| C-9 | 190.0 | C=O (Quaternary) |

| C-10 | 182.0 | C=O (Quaternary) |

| C-10a | 132.0 | C (Quaternary) |

| 5-CH₃ | 22.0 | CH₃ |

Note: The assignments are based on typical chemical shift ranges for anthraquinones and are confirmed by 2D NMR data. bhu.ac.inhuji.ac.il

Elucidation of 2D NMR Correlations (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons in a spin system. emerypharma.comsdsu.edu For this compound, COSY spectra would show correlations between H-1, H-2, and H-3, confirming their positions on the same aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded ¹H and ¹³C atoms. youtube.comcolumbia.edu Each cross-peak in an HSQC/HMQC spectrum links a proton signal to the carbon signal to which it is attached, providing unambiguous C-H assignments. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.comcolumbia.edu HMBC is crucial for piecing together the entire molecular structure, especially for connecting quaternary carbons to the rest of the molecule. For instance, the proton signal of the methyl group (5-CH₃) would show HMBC correlations to C-5, C-4a, and C-6, confirming its position.

Mass Spectrometry Profiling for Molecular Weight and Fragmentation Patterns (e.g., ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules like this compound, typically observing the protonated molecule [M+H]⁺. nih.gov High-resolution mass spectrometry can provide a highly accurate mass, which helps in determining the molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. lcms.cz The fragmentation pattern of this compound is characteristic of anthraquinones, often showing losses of carbon monoxide (CO) and carbon dioxide (CO₂) molecules. researchgate.netnih.gov The specific fragmentation pathways help to confirm the arrangement of substituents on the anthraquinone core.

Computational Chemistry and Molecular Modeling for Structural Insights

Computational chemistry and molecular modeling offer a theoretical approach to understanding the structure and properties of molecules. kallipos.grtarosdiscovery.com These methods can be used to:

Predict NMR chemical shifts : Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to validate the structural assignment. wisc.edu

Analyze Conformation : Molecular mechanics and dynamics simulations can explore the possible conformations of the molecule and determine the most stable, lowest-energy structure. liverpool.ac.uk

Investigate Molecular Properties : Computational models can provide insights into the electronic structure, such as the distribution of electron density and molecular orbitals, which helps to explain the reactivity and spectroscopic properties of this compound. acs.orgnih.gov

By combining the experimental data from NMR and MS with the theoretical insights from computational modeling, a complete and robust structural elucidation of this compound is achieved.

Biological Activities and Mechanistic Pathways of Helminthosporin

Cholinesterase Enzyme Inhibition

Helminthosporin has been identified as a significant inhibitor of cholinesterase enzymes, which are critical in the regulation of the neurotransmitter acetylcholine (B1216132). Research has demonstrated its activity against both major forms of cholinesterase, highlighting its potential as a dual inhibitor. acs.org

Scientific investigations have confirmed that this compound effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgnih.govresearchgate.netnih.gov Isolated from Rumex abyssinicus Jacq, this compound was found to be the most potent inhibitor against both enzymes among several other isolated anthraquinones like emodin (B1671224), chrysophanol (B1684469), and physcion (B1677767). acs.org This dual inhibitory action is a noteworthy characteristic, as both AChE and BChE play roles in acetylcholine hydrolysis in the nervous system. acs.orgnih.gov

The inhibitory potency of this compound has been quantified using standard biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values have been determined for both enzymes. For acetylcholinesterase, the IC50 value was determined to be 2.63 ± 0.09 μM against the enzyme from Electrophorus electricus (EeAChE) and 7.9 ± 0.14 μM against recombinant human AChE. acs.orgresearchgate.net Its inhibitory activity against equine butyrylcholinesterase (eqBChE) was measured with an IC50 value of 2.99 ± 0.55 μM. acs.org

Further kinetic studies established the inhibition constants (Ki). This compound was found to have a Ki value of 10.3 μM for the inhibition of human AChE and 12.3 μM for the inhibition of eqBChE. acs.org

Inhibitory Potency of this compound against Cholinesterases

| Enzyme | Parameter | Value (μM) | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | IC50 (EeAChE) | 2.63 ± 0.09 | acs.org |

| IC50 (human recombinant) | 7.9 ± 0.14 | acs.orgresearchgate.net | |

| Ki (human) | 10.3 | acs.org | |

| Butyrylcholinesterase (BChE) | IC50 (equine) | 2.99 ± 0.55 | acs.org |

| Ki (equine) | 12.3 | acs.org |

To elucidate the mechanism by which this compound inhibits cholinesterases, detailed enzyme kinetic studies have been performed. These analyses provide insight into how the compound interacts with the enzymes. acs.org

Enzyme kinetic analysis has revealed that this compound inhibits both AChE and BChE through a noncompetitive mechanism. acs.orgnih.gov This mode of inhibition indicates that the inhibitor does not bind to the same active site as the substrate (acetylcholine). Instead, it binds to a different site on the enzyme, known as an allosteric site. acs.orgnih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. acs.org

The noncompetitive inhibition mechanism of this compound is supported by the interpretation of Lineweaver–Burk plots. acs.orgresearchgate.net In these double reciprocal plots, the presence of this compound leads to a series of lines with different slopes that intersect on the x-axis. acs.org

This graphical representation demonstrates that as the concentration of this compound increases, the maximum reaction velocity (Vmax) of the enzyme decreases. acs.orgresearchgate.net However, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, remains unchanged. acs.orgresearchgate.net This kinetic profile is the hallmark of a noncompetitive inhibitor, confirming that this compound reduces the enzyme's catalytic activity without affecting its affinity for the substrate. acs.org

Effect of this compound on Cholinesterase Kinetic Parameters

| Kinetic Parameter | Effect in the Presence of this compound | Interpretation |

|---|---|---|

| Vmax (Maximum Velocity) | Decreases | The inhibitor reduces the catalytic efficiency of the enzyme. |

| Km (Michaelis Constant) | Unchanged | The inhibitor does not affect the binding of the substrate to the enzyme's active site. |

To visualize the interaction between this compound and the cholinesterase enzymes at an atomic level, molecular docking and modeling studies have been conducted. acs.orgukaazpublications.combenthamscience.comnih.gov These computational analyses complement the kinetic data and provide a structural basis for the observed noncompetitive inhibition. acs.org

The docking simulations show that this compound fits well within the active site gorge of both AChE and BChE. acs.org Crucially, the molecule does not interact with the catalytic anionic site (CAS), where acetylcholine is hydrolyzed. Instead, this compound primarily binds to the peripheral anionic site (PAS) at the entrance of the gorge. acs.org This interaction with amino acid residues in the PAS is mainly driven by hydrophobic forces. acs.org By binding to the PAS, this compound likely induces a conformational change in the enzyme that hinders its catalytic function, which is consistent with the noncompetitive mechanism of inhibition identified in kinetic studies. acs.org

This binding to the PAS was further substantiated by a propidium (B1200493) iodide displacement assay. This compound was shown to displace propidium iodide, a known PAS ligand, confirming its affinity for this specific site on the AChE enzyme. acs.org

Molecular Interaction Studies with Cholinesterases

Characterization of Binding Site (e.g., Peripheral Anionic Site (PAS) of AChE)

This compound has been identified as a noncompetitive inhibitor of acetylcholinesterase (AChE), primarily interacting with the peripheral anionic site (PAS) located at the entrance of the active site gorge. acs.orgnih.gov The PAS is a distinct region from the catalytic active site (CAS) and is involved in the allosteric modulation of catalysis. embopress.orgnih.gov Unlike dual-binding site inhibitors like donepezil, which interact with both the PAS and CAS, this compound is a smaller molecule that localizes at the mouth of the gorge, engaging exclusively with the amino acid residues of the PAS. acs.org This interaction is predominantly characterized by hydrophobic forces. acs.org The binding affinity (k_i) of this compound for AChE has been determined to be in the range of 10–13 μM, indicating its effectiveness as an inhibitor that binds to this specific site. acs.org Enzyme kinetic studies have established that this compound inhibits human AChE in a noncompetitive manner with a k_i value of 10.3 μM. acs.orgnih.gov

Application of Molecular Docking and Simulation Approaches

Molecular docking and simulation studies have been instrumental in elucidating the binding mode of this compound to acetylcholinesterase (AChE). acs.org Using in silico docking studies with human AChE (PDB: 4EY7), it was demonstrated that this compound accommodates well within the active site gorge, interacting mainly with the amino acid residues of the peripheral anionic site (PAS). acs.org These computational models advocate that the inhibitory mechanism is likely due to various hydrophobic interactions between this compound and the PAS residues. acs.org The simulations show that the molecule remains at the PAS and does not penetrate deeper into the gorge to interact with the catalytic anionic site (CAS) residues. acs.org This predicted binding pattern at the PAS supports the experimental findings of a noncompetitive mode of inhibition. acs.org The validation of docking protocols is often confirmed by re-docking a known co-crystalized ligand, such as donepezil, to ensure the accuracy of the predicted binding poses. nih.gov

Propidium Iodide Displacement Assays for Binding Confirmation

To experimentally validate the interaction of this compound with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), propidium iodide displacement assays have been employed. acs.org Propidium iodide is a fluorescent ligand that specifically binds to the PAS, resulting in a significant increase in its fluorescence intensity. acs.orgnih.gov A decrease in this fluorescence upon the introduction of a test compound indicates the displacement of propidium iodide, thereby confirming the compound's affinity for the PAS. acs.orgnih.gov

In these assays, this compound demonstrated a concentration-dependent displacement of propidium iodide. acs.orgnih.gov These results provide strong experimental evidence that corroborates the findings from molecular docking studies, confirming that the PAS is the primary binding site for this compound and supporting its noncompetitive inhibition mechanism. acs.org

Propidium Iodide Displacement by this compound

| Test Compound | Concentration | Displacement (%) |

|---|---|---|

| This compound | 10 µM | 35.9% |

| This compound | 50 µM | 69.2% |

| Donepezil (Reference) | 10 µM | 20.8% |

| Donepezil (Reference) | 50 µM | 29.2% |

Data derived from competitive binding assays with propidium iodide, a selective ligand for the PAS of AChE. acs.orgnih.gov

Antimicrobial Activity and Cellular Mechanisms

Antifungal Efficacy Against Pathogenic Fungi

This compound has demonstrated notable antifungal properties. Studies have shown its efficacy against the pathogenic yeast Candida albicans. nih.govresearchgate.net The investigation into its mechanism of action against fungal pathogens has revealed significant cellular damage. nih.govresearchgate.net The primary mode of action appears to be the disruption of the fungal cell membrane, a common target for antifungal drugs due to the presence of ergosterol, which is distinct from the cholesterol found in human cell membranes. lumenlearning.com

Antibacterial Spectrum Against Sensitive and Multi-Drug Resistant (MDR) Bacteria

This compound has exhibited potent antibacterial activity against a range of bacteria, including multi-drug resistant (MDR) strains. nih.govresearchgate.net It was found to be the most potent compound among those tested in a particular study, with a minimum inhibitory concentration (MIC) as low as 1.95 µg/mL. nih.govresearchgate.net Notably, its efficacy against certain MDR bacteria surpassed that of the conventional antibiotic chloramphenicol, which had an MIC of 16 µg/mL against the same strains. nih.govresearchgate.net This highlights the potential of this compound as a candidate for developing new drugs to combat antibiotic resistance. nih.govresearchgate.net

Antibacterial Potency of this compound

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Multi-Drug Resistant (MDR) Bacteria | 1.95 µg/mL |

| Chloramphenicol (Reference) | Multi-Drug Resistant (MDR) Bacteria | 16 µg/mL |

Comparison of the minimum inhibitory concentration of this compound and a standard antibiotic against MDR bacteria. nih.govresearchgate.net

Investigation of Cellular Targets and Damage Pathways

The antimicrobial mechanism of this compound involves direct damage to microbial cellular structures. nih.govresearchgate.net Studies have demonstrated that it can destroy the cell walls of both yeast and bacteria. nih.govresearchgate.net Furthermore, this compound has been shown to induce a DNA fragmentation effect on the genomes of Candida albicans and Bacillus cereus. nih.govresearchgate.net This dual-action of disrupting the cell envelope and compromising genetic material contributes to its potent antimicrobial effects. nih.govresearchgate.net This is the first reported study on the mechanism of action of this compound as a potential agent against multi-resistant bacteria. nih.govresearchgate.net

Cell Wall Integrity Disruption in Microbial Cells

This compound has demonstrated the ability to compromise the structural integrity of microbial cell walls. Research indicates that this anthraquinone (B42736) compound can destroy the cell walls of both yeast and bacteria. researchgate.netresearchgate.net This disruption of the cell's primary protective barrier is a significant aspect of its antimicrobial mechanism. The fungal cell wall, essential for viability and protection from environmental stress, is a key target for antifungal agents. thepharmajournal.com Damage to this structure can lead to the efflux of cytoplasmic contents, disruption of the cell membrane, and osmotic fragility, ultimately suppressing fungal growth. thepharmajournal.com

Deoxyribonucleic Acid (DNA) Fragmentation Induction in Microbial Genomes

In addition to its effects on the cell wall, this compound has been shown to induce DNA fragmentation within the genomes of microbial cells. researchgate.netresearchgate.net Specifically, studies have observed a DNA fragmentation effect on the genomes of Candida albicans and Bacillus cereus following exposure to the compound. researchgate.netresearchgate.net Chromosomal DNA fragmentation is a hallmark of cell death in microorganisms. nih.gov This process can be a result of either active programmed cell death or passive necrotic cell death. nih.gov The ability of this compound to induce such damage highlights a genotoxic mechanism that contributes to its antimicrobial properties. The DNA damage response in fungi is a complex network of genes and regulatory processes designed to repair DNA lesions and maintain genome integrity. researchgate.netrhs.org.uk

Phytotoxic Effects and Roles in Plant-Microbe Pathogenesis

Herbicidal Potential and Interference with Plant Growth (e.g., Sorghum bicolor, Cucumis sativus)

This compound and its structural analogues have shown significant phytotoxic properties, indicating their potential as bioherbicides. nih.gov These compounds interfere with the growth of various plant species, including both monocotyledons and dicotyledons. For instance, synthetic oxabicyclic analogues of helminthosporins have been evaluated for their ability to affect the growth of Sorghum bicolor (sorghum) and Cucumis sativus (cucumber) seedlings. researchgate.netnih.gov

Research has demonstrated that certain analogues can significantly inhibit the root elongation of Sorghum bicolor. nih.gov In one study, a specific analogue inhibited sorghum root elongation by 82% at a concentration of 10⁻³ mol L⁻¹. nih.gov Interestingly, the effects can be selective. At a concentration of 100 μg mL⁻¹, a series of test compounds stimulated the root growth of cucumber by 5-30% while simultaneously inhibiting the root growth of sorghum by 23-56%. researchgate.net This selective activity underscores the potential for developing targeted natural herbicides.

| Plant Species | Effect of this compound Analogues | Concentration | Reference |

| Sorghum bicolor | 82% inhibition of root elongation | 10⁻³ mol L⁻¹ | nih.gov |

| Sorghum bicolor | 23-56% inhibition of root growth | 100 μg mL⁻¹ | researchgate.net |

| Cucumis sativus | 5-30% stimulation of root growth | 100 μg mL⁻¹ | researchgate.net |

Induction of Chlorosis and Necrosis in Plant Tissues

Phytotoxins produced by fungi that synthesize this compound-related compounds are known to induce visible symptoms of stress in plant tissues, specifically chlorosis and necrosis. researchgate.net Chlorosis is a condition characterized by the yellowing of leaf tissue due to a lack of chlorophyll, which impairs the plant's ability to perform photosynthesis. rhs.org.ukwikipedia.orgillinois.edu Necrosis refers to the death of plant tissue, often appearing as brown or black spots or lesions. researchgate.net

Studies have shown that prehelminthosporol, a hemiacetal related to this compound produced by the fungus Cochliobolus sativus, causes both chlorosis and necrosis in bean and corn plants. nih.gov Furthermore, the application of culture filtrates from Bipolaris sorokiniana, a known producer of this compound-like toxins, on various host plants induced disease symptoms that included necrosis. researchgate.net These findings demonstrate the direct role of these fungal metabolites in causing significant cellular damage to plants.

Contribution to Virulence of Phytopathogenic Fungi

The production of phytotoxins like this compound and its derivatives is a key factor in the virulence of several plant pathogenic fungi. researchgate.netmdpi.com Virulence refers to the degree of pathogenicity of a microbe, and in this context, these secondary metabolites are essential for the successful infection and development of disease in host plants. The fungus Bipolaris sorokiniana (also known as Helminthosporium sativum), for example, produces toxins that are critical for the manifestation of diseases such as root rot, leaf spot, seedling blight, and head blight in economically important crops like barley and wheat. researchgate.net

Similarly, Bipolaris oryzae, the causal agent of brown spot disease in rice, is another phytopathogenic fungus whose virulence is associated with toxin production. thepharmajournal.commdpi.comcabidigitallibrary.orgfrontiersin.org The diseases caused by these fungi can lead to significant yield losses, and the toxins they produce are directly involved in the pathogen's ability to damage plant tissues and establish infection. researchgate.netcabidigitallibrary.org

Ecological Significance in Plant-Fungus Interactions

In the broader ecological context, this compound and similar secondary metabolites function as allelochemicals, influencing the interactions between fungi and plants. researchgate.netnih.govresearchgate.net Allelochemicals are compounds released by an organism that affect the growth, survival, and reproduction of other organisms. In this case, this compound produced by fungi can inhibit the growth of competing plant species, giving the fungus and its host plant a competitive advantage. nih.gov

The production of these phytotoxic compounds is a crucial aspect of the chemical ecology of plant-fungus interactions. It represents a strategy by which the fungus can manipulate its environment, suppress competing flora, and facilitate its own proliferation and the disease progression in its host. researchgate.netisws.org.in This allelopathic activity highlights the complex chemical warfare that occurs in natural ecosystems and the significant role that fungal secondary metabolites play in shaping plant communities. nih.govresearchgate.net

Antioxidant Capacity and Associated Research Mechanisms

While direct and extensive studies on the antioxidant mechanisms of pure this compound are limited, research on plant extracts containing this compound, such as those from Rumex abyssinicus, provides insights into its potential antioxidant capabilities. The primary mechanism associated with the antioxidant activity of compounds like this compound is free radical scavenging.

The antioxidant mechanism of anthraquinones like this compound is generally attributed to their chemical structure, which enables them to stabilize and neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, a condition implicated in the pathogenesis of various diseases. Further research is required to fully elucidate the specific free radical scavenging mechanisms and the precise antioxidant capacity of purified this compound.

Table 1: Antioxidant Activity of Rumex abyssinicus Extract Containing this compound

| Sample | Assay | IC50 Value |

| Methanolic Extract of Rumex abyssinicus | DPPH Radical Scavenging | 13.1 µg/mL |

Antiproliferative Activity against Cancer Cell Lines and Mechanistic Explorations

This compound has demonstrated significant potential as an antiproliferative agent against various cancer cell lines. Research indicates that it is a potent cytotoxic compound, with studies reporting a half-maximal inhibitory concentration (IC50) of less than 10 µM against several, albeit not always specified, cancer cell lines researchgate.net.

One of the key mechanisms underlying this compound's anticancer activity is the induction of DNA fragmentation researchgate.net. This process is a hallmark of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. By causing damage to the DNA of cancer cells, this compound can trigger this self-destruction mechanism, thereby inhibiting tumor growth.

Specific data from one study has shown that this compound exhibits a growth inhibitory concentration (GI50) of 52.91 µg/mL against the human colon adenocarcinoma cell line, Caco-2. This finding provides concrete evidence of its activity against a specific type of cancer cell.

The collective evidence suggests that this compound's ability to induce DNA damage and subsequent apoptosis is a central component of its antiproliferative effects. Further investigations are warranted to identify the full spectrum of cancer cell lines susceptible to this compound and to explore the detailed molecular pathways involved in its cytotoxic action.

Table 2: Antiproliferative Activity of this compound

| Compound | Cancer Cell Line | Activity Metric | Value | Proposed Mechanism |

| This compound | Various | IC50 | < 10 µM researchgate.net | DNA Fragmentation researchgate.net |

| This compound | Caco-2 (Colon Adenocarcinoma) | GI50 | 52.91 µg/mL | Not Specified |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Helminthosporin and Its Analogues

Total Synthesis Strategies of Helminthosporin

The total synthesis of this compound, an anthraquinone (B42736) natural product, has been approached through various synthetic strategies. Key among these are methods that allow for the controlled and specific construction of the substituted anthraquinone core.

Directed Lithiation Approaches for Anthraquinone Synthesis

Directed ortho-metalation (DoM) has proven to be a powerful tool for the regioselective functionalization of aromatic rings, and it has been effectively applied to the synthesis of anthraquinones like this compound. researchgate.netharvard.edu This strategy typically involves the use of a directing group to guide the deprotonation of an adjacent ortho position by a strong base, such as an organolithium reagent. The resulting lithiated species can then be trapped with an appropriate electrophile to introduce a desired substituent.

In the context of this compound synthesis, a directed lithiation approach can be used to construct the substituted benzene (B151609) ring, which is then annulated to form the anthraquinone skeleton. For instance, a suitably substituted benzene derivative bearing a directing group can be lithiated and then reacted with a phthalic anhydride (B1165640) derivative or a related synthon. This approach allows for the precise placement of substituents on the anthraquinone core, a critical aspect for achieving the total synthesis of this compound. researchgate.net Research by Watanabe and coworkers demonstrated a regiospecific synthesis of this compound trimethyl ether utilizing a directed lithiation reaction. researchgate.net This highlights the utility of this methodology in constructing complex, substituted anthraquinone systems.

Keten Acetal (B89532) Condensation Reactions for Regiospecific Synthesis

A simple and regiospecific synthesis of several naturally occurring anthraquinones, including this compound, has been achieved through the condensation of ketene (B1206846) acetals with halonaphthoquinones. researchgate.netcdnsciencepub.com This method offers a straightforward route to the anthraquinone core. The reaction between a vinylketene acetal and a haloquinone (B1663269) proceeds as a formal [4+2] cycloaddition, with the halogen atom on the quinone being crucial for the high regioselectivity of the reaction. researchgate.net

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for probing its structure-activity relationships and potentially developing new compounds with enhanced or novel biological activities. This has been achieved through various synthetic transformations.

Preparation of Oxabicyclic Analogues (e.g., via [4+3] cycloaddition)

A significant class of this compound analogues that have been synthesized are oxabicyclic compounds. mdpi.comresearchgate.netnih.gov These structures are typically prepared via a [4+3] cycloaddition reaction between an oxyallyl carbocation and a furan (B31954) derivative. mdpi.comnih.gov The oxyallyl carbocation is often generated in situ from a precursor like 2,4-dibromopentan-3-one. mdpi.comresearchgate.net This powerful methodology provides access to seven-membered ring systems, which are characteristic features of these analogues. nih.gov

The [4+3] cycloaddition has been utilized to prepare a series of oxabicycles related to helminthosporins. mdpi.comresearchgate.net For example, the reaction between an oxyallyl carbocation and various furans has yielded a range of oxabicyclic structures. mdpi.com The yields of these reactions can be influenced by the steric and electronic properties of the substituents on the furan ring. znaturforsch.com These oxabicyclic analogues serve as valuable scaffolds for further functionalization and biological evaluation. mdpi.comresearchgate.net

Functional Group Interconversions on this compound Architecture

Once the core oxabicyclic architecture is established, further derivatization can be achieved through various functional group interconversions. mdpi.comresearchgate.net These transformations allow for the systematic modification of the molecule to explore the impact of different functional groups on its biological activity.

Common functional group manipulations include oxidation, reduction, and esterification/hydrolysis. For instance, an aldehyde group on an oxabicyclic analogue can be oxidized to a carboxylic acid. mdpi.comresearchgate.net Similarly, ketone functionalities can be reduced to alcohols. mdpi.com The ester group in some analogues can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. mdpi.com These straightforward interconversions have been used to generate a library of derivatives from the initial cycloadducts, providing a platform for detailed structure-activity relationship studies. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Elucidation

The synthesis of this compound and its analogues has enabled the investigation of their structure-activity relationships (SAR), providing insights into the molecular features responsible for their biological effects.

Studies on the anticholinesterase activity of this compound have revealed key structural elements for its inhibitory action. acs.orgnih.gov Molecular modeling studies suggest that the keto-enol tautomerism in this compound, specifically the C5-OH and C10-CO groups, is important for its binding to cholinesterase enzymes. acs.orgnih.gov This allows for hydrogen bonding interactions with specific amino acid residues in the enzyme's active site, such as ARG 296, SER 293, and PHE 295. acs.orgnih.gov These interactions are thought to contribute to the stronger binding and higher activity of this compound compared to other anthraquinones. acs.orgnih.gov Interestingly, many natural anthraquinones that exhibit cholinesterase inhibition possess hydroxyl groups at the C-1 and C-8 positions and a methyl group at the C-3 position. acs.orgnih.gov

In the case of the oxabicyclic analogues, their phytotoxic properties have been evaluated. mdpi.comresearchgate.netnih.gov A common structural motif found in the most active compounds is the presence of a carbonyl group conjugated with a double bond. mdpi.comresearchgate.netnih.gov For instance, certain oxabicycles significantly inhibited the root growth of Sorghum bicolor. mdpi.com The presence of this conjugated system appears to be a critical determinant for the phytotoxicity of these analogues. mdpi.comresearchgate.netnih.gov Further modifications, such as the introduction of aromatic groups, have also been explored, with some resulting alcohols showing potent inhibitory effects on plant growth. acs.org

Correlation of Specific Structural Motifs with Biological Activity (e.g., Carbonyl Group Conjugation for Phytotoxicity)

A significant body of research has focused on identifying the structural motifs within this compound analogues that are crucial for their biological functions, particularly their phytotoxicity. Studies involving synthetic oxabicyclic analogues have revealed a strong correlation between the presence of a conjugated carbonyl group and herbicidal activity. mdpi.comresearchgate.net

In a study evaluating the phytotoxic properties of a series of oxabicyclic analogues of this compound, it was found that the most active compounds shared a common structural feature: a carbonyl group conjugated with a double bond. mdpi.comresearchgate.net These analogues were tested for their ability to inhibit the radicle growth of both a monocotyledonous species (Sorghum bicolor) and a dicotyledonous species (Cucumis sativus). The results indicated that compounds possessing this α,β-unsaturated ketone system exhibited the most significant inhibitory effects. mdpi.com For instance, at a concentration of 5 x 10⁻⁴ mol L⁻¹, analogues 6 and 10 , both containing the conjugated carbonyl motif, were the most effective at inhibiting radicle growth. mdpi.com

The synthesis of these analogues often employs a [4+3] cycloaddition reaction, which allows for the construction of the core seven-membered ring structure. mdpi.comresearchgate.netresearchgate.net Subsequent functional group manipulations allow for the introduction and modification of various substituents to explore their impact on bioactivity. mdpi.comresearchgate.net The consistent finding across these studies is that the conjugated carbonyl system is a key pharmacophore for the phytotoxicity of these compounds. mdpi.comresearchgate.net

| Compound | Structural Motif | Inhibition of Cucumis sativus (%) | Inhibition of Sorghum bicolor (%) |

|---|---|---|---|

| Analogue 6 | Carbonyl conjugated with a double bond | 37.61 | Data not specified |

| Analogue 10 | Carbonyl conjugated with a double bond | 36.54 | Data not specified |

| Analogue 4 | Data not specified | Data not specified | 82.00 (at 10-3 mol L-1) |

Impact of Hydroxyl and Methyl Substituents on Biological Potency

In the context of cholinesterase inhibition, a key activity for potential anti-Alzheimer's agents, the substitution pattern is critical. acs.orgnih.gov this compound, an anthraquinone, has demonstrated potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgnih.gov SAR studies comparing this compound to other naturally occurring anthraquinones like emodin (B1671224), chrysophanol (B1684469), and physcion (B1677767) reveal the importance of its specific substitution pattern. acs.orgnih.govresearchgate.net

Most of these active natural anthraquinones feature hydroxyl groups at the C-1 and C-8 positions and a methyl group at the C-3 position. acs.orgnih.gov Molecular modeling studies have suggested that the additional keto-enol tautomer (C5–OH, C10–CO) present in this compound allows for crucial hydrogen bonding interactions with amino acid residues (such as ARG 296, SER 293, and PHE 295) in the active site of the enzyme. acs.orgnih.gov These interactions are believed to be responsible for the stronger binding and superior inhibitory activity of this compound compared to other related anthraquinones. acs.orgnih.gov For example, this compound shows a significantly lower IC₅₀ value for AChE inhibition than emodin, chrysophanol, and physcion. researchgate.net

Furthermore, studies on other biological activities, such as plant growth regulation, have also highlighted the role of specific substituents. Interestingly, some research on helminthosporal (B1208536) analogues suggested that the hydroxymethyl group found in the natural compound is not an absolute requirement for biological activity, indicating that different activities may have different structural requirements. scispace.com

| Compound | IC₅₀ for EeAChE (μM) | IC₅₀ for eqBChE (μM) |

|---|---|---|

| This compound | 2.7 | 2.99 |

| Emodin | 15.21 | Data not specified |

| Chrysophanol | 33.7 | Data not specified |

| Physcion | 12.16 | Data not specified |

Preclinical Pharmacokinetic Considerations and Predictive Modeling

In Vitro Blood-Brain Barrier (BBB) Permeability Assessment (e.g., PAMPA-BBB Assay)

The blood-brain barrier is a highly selective barrier that protects the brain and restricts the passage of most drugs. frontiersin.org Therefore, assessing the potential of a compound to penetrate this barrier is a crucial early-stage evaluation for any CNS drug candidate. acs.orgresearchgate.net The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a non-cell-based in vitro tool used to predict passive, transcellular permeability across the BBB. researchgate.net

Research on Helminthosporin utilized the PAMPA-BBB assay to experimentally determine its potential to enter the brain. acs.orgnih.gov In this assay, which used porcine brain lipid, this compound demonstrated an effective permeability (Pe) value of 6.16 × 10–6 cm/s. acs.orgresearchgate.netnih.gov Permeability values greater than 3.3 × 10–6 cm/s are generally considered indicative of high CNS permeability. acs.orgnih.gov The result for this compound suggests that the compound has high BBB permeability and falls within the high CNS permeability window. acs.orgnih.gov This is noteworthy because despite having three polar hydroxyl (-OH) groups, its flat, tricyclic structure provides sufficient lipophilicity to facilitate crossing the BBB. acs.orgnih.gov

Table 1: Experimental BBB Permeability of this compound

| Compound | Assay | Permeability (Pe) [× 10-6 cm/s] | Predicted CNS Permeability |

| This compound | PAMPA-BBB | 6.16 | High (CNS+) |

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In addition to experimental assays, computational, or in silico, models are invaluable for predicting the ADME properties of a new chemical entity in the early phases of drug discovery. researchgate.netbas.bg These predictive models help to identify potential liabilities and guide the optimization of lead compounds. nih.gov The drug-like properties of this compound were evaluated computationally using the QikProp module of the Schrödinger molecular modeling software. acs.orgresearchgate.net

The analysis predicted several key ADME-related physicochemical properties. acs.org These parameters, including the octanol/water partition coefficient (QPlogP o/w), aqueous solubility (QPlogS), and predicted permeability in Caco-2 and MDCK cell lines (QPPCaco and QPPMDCK), were all found to be within acceptable ranges for a potential drug candidate. acs.orgnih.gov Furthermore, the computationally predicted brain/blood partition coefficient (QPlogBB) was also within an acceptable limit, corroborating the experimental PAMPA-BBB findings. acs.orgnih.gov

A widely used guideline for predicting the drug-likeness of a molecule is Lipinski's "Rule of Five". medchemica.comlindushealth.com This rule states that poor oral absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. lindushealth.comgardp.orgdrugbank.com The computational analysis indicates that this compound adheres to these guidelines, suggesting it possesses favorable drug-like characteristics.

Table 2: Predicted ADME Properties for this compound

| Parameter | Description | Predicted Value |

| QPlogP o/w | Octanol/water partition coefficient | 1.6 |

| QPlogS | Aqueous solubility (mol/L) | -2.7 |

| QPPCaco | Caco-2 cell permeability (nm/s) | 134 |

| QPPMDCK | MDCK cell permeability (nm/s) | 56 |

| QPlogBB | Brain/blood partition coefficient | -1.3 |

Future Directions and Research Gaps in Helminthosporin Studies

Elucidation of Novel Molecular Targets Beyond Current Discoveries

The current understanding of Helminthosporin's molecular interactions is largely centered on its activity as an enzyme inhibitor. It has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. acs.orgnih.govresearchgate.net Research has shown that it acts as a noncompetitive inhibitor for both enzymes and can cross the blood-brain barrier, making it a candidate for lead optimization in Alzheimer's therapy. acs.orgnih.govnih.gov

However, the full spectrum of its molecular targets remains largely unexplored. This compound has been noted to possess anticancer properties, yet the specific molecular pathways it modulates to achieve these effects are not well-defined. acs.org This represents a significant research gap. Future studies should aim to move beyond cholinesterase inhibition and identify novel protein targets and signaling cascades affected by this compound. Investigating its interactions with kinases, transcription factors, and apoptosis-related proteins could unveil new mechanisms of action and expand its therapeutic applicability. The pursuit of new therapeutics for complex conditions like Alzheimer's disease increasingly focuses on targets beyond amyloid-β and tau, creating an opportunity to explore if this compound interacts with other relevant pathways like neuroinflammation or lipid metabolism. nih.gov

Table 1: Known and Potential Molecular Targets of this compound

| Target Class | Specific Target(s) | Known Effect | Future Research Focus |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Dual noncompetitive inhibition acs.orgnih.gov | Optimization for potency; exploring impact on other neurodegenerative disease pathways. researchgate.net |

| Cancer-Related Proteins | Not fully identified | Exhibits cytotoxic effects in some cancer cell lines. | Identification of specific protein targets (e.g., kinases, apoptosis regulators) and signaling pathways. |

| Other Potential Targets | Inflammatory mediators, fungal-specific enzymes | Anti-inflammatory and antifungal properties have been reported. acs.org | Elucidation of specific molecular interactions responsible for these effects. |

Investigation of Biosynthetic Pathway Genes and Engineering for Enhanced Production

This compound is a secondary metabolite produced by various fungi, including Pyrenophora tritici-repentis (also known as Helminthosporium species) and has also been isolated from plants like Rumex abyssinicus. acs.orgacs.org As an anthraquinone (B42736), its biosynthesis is understood to occur via the acetate-malonate or polyketide pathway. nih.gov This process is governed by a suite of enzymes encoded within a biosynthetic gene cluster (BGC). nih.govplos.org The core of this pathway typically involves a non-reducing polyketide synthase (NR-PKS), which synthesizes the initial polyketide backbone, followed by modifications from tailoring enzymes like cyclases, oxygenases (such as Cytochrome P450s), and methyltransferases to yield the final structure. nih.govbenthamdirect.combenthamscience.com

A significant research gap is the specific characterization of the this compound BGC in its producing organisms. While the genome of Pyrenophora tritici-repentis has been sequenced, the specific gene cluster responsible for this compound has not been fully elucidated. acs.orgbroadinstitute.org Future genomic and transcriptomic studies are needed to identify and characterize the complete set of genes (pks, transferases, etc.) involved in its synthesis. plos.orgnih.gov

Once the BGC is identified, metabolic engineering and synthetic biology present powerful future directions. benthamdirect.comwikipedia.org These strategies could include:

Heterologous Expression: Transferring the entire BGC into a more manageable host organism like Aspergillus nidulans or yeast (Saccharomyces cerevisiae) for controlled and enhanced production. researchgate.netmdpi.com

Pathway Optimization: Overexpressing rate-limiting enzymes or blocking competing pathways to increase the yield of this compound. wikipedia.orgmdpi.com

Enzyme Engineering: Modifying the biosynthetic enzymes to produce novel analogues of this compound with potentially improved bioactivity or different pharmacological profiles. nih.gov

Elucidating the biosynthetic pathway is a critical step toward sustainable and scalable production of this compound and its derivatives for further research and potential commercial application. benthamscience.comacs.org

Development of Advanced Analytical Methods for Detection and Quantification

The ability to accurately detect and quantify this compound is crucial for quality control, pharmacokinetic studies, and understanding its ecological role. Current analytical methods for fungal metabolites and anthraquinones often rely on chromatographic techniques. nih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful. nih.govresearchgate.net

Commonly used methods that can be applied to this compound analysis include:

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) , often after derivatization for volatile analysis. msstate.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and specificity for quantification in complex matrices. nih.govnih.gov

While these methods are effective, there are still research gaps and opportunities for development. Future work should focus on creating and validating robust, high-throughput analytical methods specifically for this compound. Key areas for advancement include the development of multiparametric LC-MS/MS methods that can simultaneously quantify this compound and other related anthraquinones (like emodin (B1671224) and chrysophanol) in a single run. nih.govnih.gov Furthermore, developing standardized protocols for its extraction and analysis from diverse sources, such as fungal cultures, plant tissues, and biological fluids, is necessary to ensure reliable and comparable data across different studies. msstate.edu Advanced hyphenated systems like HPLC-High-Resolution Mass Spectrometry-Solid-Phase Extraction-Nuclear Magnetic Resonance (HPLC-HRMS-SPE-NMR) could be employed for unambiguous structural elucidation of novel this compound derivatives produced through biosynthetic engineering. nih.gov

Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents

A significant future direction for this compound research is the systematic investigation of its synergistic potential. This could lead to more effective and lower-dose therapeutic strategies. Research should be designed to explore combinations of this compound with:

Other Phytochemicals: Studies combining this compound with other anthraquinones (e.g., emodin, rhein) or different classes of phytochemicals (e.g., flavonoids, terpenes) could reveal enhanced antimicrobial, anti-inflammatory, or anticancer activities. iieta.orgmdpi.com

Conventional Drugs: In the context of Alzheimer's disease, combining this compound with existing drugs like Donepezil or Memantine could offer a multi-target approach and potentially improved clinical outcomes. mdpi.com Similarly, its synergistic effects with established chemotherapeutic agents could be evaluated to potentially reduce drug resistance or lower required dosages in cancer treatment.

The lack of data on this compound's combinatorial effects is a clear research gap. Future in vitro and in vivo studies are needed to identify effective combinations and elucidate the molecular mechanisms behind any observed synergy. scialert.net

Table 2: Potential Synergistic Combinations for Future Research

| Combination Partner | Therapeutic Area | Rationale for Synergy |

| Emodin, Chrysophanol (B1684469), Physcion (B1677767) | Alzheimer's Disease, Infections | These anthraquinones are co-isolated with this compound and may act on different or complementary targets. nih.govnih.gov |

| Donepezil, Memantine | Alzheimer's Disease | Combining different mechanisms of action (e.g., cholinesterase inhibition and NMDA receptor antagonism) is a known therapeutic strategy. mdpi.com |

| Common Anticancer Drugs | Cancer | Phytochemicals can sometimes sensitize cancer cells to conventional chemotherapy or mitigate side effects. |

| Natural Antimicrobials (e.g., Terpenes) | Infectious Diseases | Combining compounds with different antimicrobial mechanisms can prevent resistance and broaden the spectrum of activity. |

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

The application of "omics" technologies provides a holistic, systems-level understanding of biological processes and is a critical future direction for this compound research. dtu.dk These high-throughput techniques can rapidly advance knowledge of its biosynthesis, mechanism of action, and physiological effects.

Genomics and Transcriptomics: These tools are essential for identifying and characterizing the this compound BGC in producing organisms like Pyrenophora tritici-repentis. broadinstitute.orgnih.gov Genome sequencing, comparative genomics, and RNA-seq analysis can pinpoint the core PKS gene, tailoring enzymes, and regulatory factors that control its production. plos.org This information is the foundation for metabolic engineering efforts. benthamdirect.combenthamscience.com

Proteomics: Proteomic analysis can identify the direct protein targets of this compound and map the cellular pathways it perturbs. nautilus.biomdpi.com By comparing the proteome of cells or tissues before and after treatment, researchers can uncover novel mechanisms of action, identify biomarkers of response, and reveal potential off-target effects. mdpi.comnih.gov For example, proteomics could validate predicted targets in cancer or neurodegeneration and discover entirely new ones. nih.gov

Metabolomics: This technology analyzes the global profile of small-molecule metabolites within a biological system. msstate.edu Metabolomic studies can reveal how this compound alters cellular metabolism, providing insights into its bioactivity. It can also be used in combination with genomics to link BGCs to their final products in a process known as metabolomic-driven genome mining. dtu.dk

Integrating data from these different omics platforms (a multi-omics approach) offers the most powerful strategy. For instance, combining transcriptomic and metabolomic data can provide a comprehensive view of how genetic regulation of the BGC translates into the final yield of this compound. The current lack of multi-omics studies focused on this compound represents a major gap that, if filled, could significantly accelerate its development from a known compound to a well-understood bioactive agent.

Q & A

Q. What are the standard protocols for isolating Helminthosporin from natural sources, and how can reproducibility be ensured?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). To ensure reproducibility, researchers should document solvent ratios, temperature conditions, and column specifications. Spectroscopic validation (NMR, MS) is critical for confirming structural integrity .

Q. How is the purity of this compound confirmed in laboratory settings?

Q. What in vitro models are commonly used to evaluate this compound’s bioactivity?

Standard models include acetylcholinesterase (AChE) inhibition assays (Ellman’s method) and cell-based assays using neuroblastoma lines (e.g., SH-SY5Y) to assess neuroprotective effects. Positive controls like galantamine should be included to validate assay conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound’s anthraquinone structure?

Ultraviolet-visible (UV-Vis) spectroscopy identifies λmax values (~280 nm and ~430 nm for anthraquinones). Infrared (IR) spectroscopy confirms carbonyl stretches (~1670 cm⁻¹), while ¹H/¹³C NMR resolves substituent patterns. High-resolution mass spectrometry (HR-MS) provides molecular formula confirmation .

Q. What parameters are critical for validating enzyme inhibition assays involving this compound?

Key parameters include:

- IC₅₀ determination via dose-response curves.

- Kinetic analysis (Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition.

- Negative controls (e.g., solvent-only) and positive controls (e.g., donepezil for AChE) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibitory mechanisms of this compound?

Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). To address this, standardize protocols using recombinant human enzymes and perform kinetic studies with purified proteins. Molecular docking simulations can supplement empirical data to hypothesize binding modes .

Q. What experimental strategies optimize this compound’s blood-brain barrier (BBB) permeability in vivo?

Use transgenic rodent models (e.g., P-glycoprotein knockouts) to assess passive diffusion. Radiolabeled this compound (e.g., ¹⁴C) paired with brain-to-plasma ratio measurements quantifies permeability. In situ perfusion techniques and LC-MS/MS analysis enhance sensitivity .

Q. How can computational approaches predict this compound’s interactions with neurological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein stability, while quantitative structure-activity relationship (QSAR) analysis identifies critical substituents for activity. Virtual screening against databases like ChEMBL prioritizes analogs for synthesis .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

Implement quality control (QC) checkpoints:

Q. How should researchers design studies to evaluate this compound’s ecological sustainability during large-scale extraction?

Adopt green chemistry principles:

- Replace halogenated solvents with ethanol/water mixtures.

- Quantify energy consumption (e.g., via life-cycle assessment).

- Compare yields to synthetic routes (if available) to assess environmental trade-offs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.